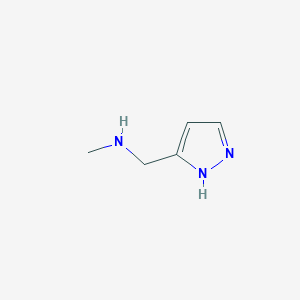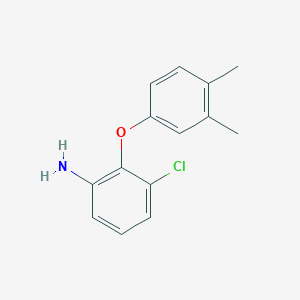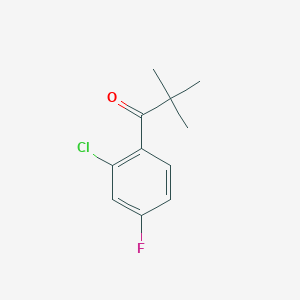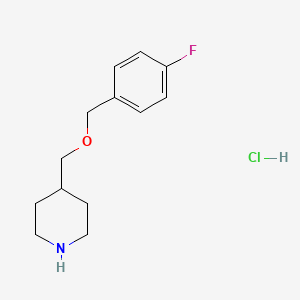
3-(2-Fluorophenyl)pyrrolidine
Übersicht
Beschreibung
3-(2-Fluorophenyl)pyrrolidine is a chemical compound with the CAS Number: 885277-79-2 . It has a molecular weight of 165.21 . It is in liquid form .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 3-(2-Fluorophenyl)pyrrolidine, often involves the use of N-carbamate-protected amino alcohols and the activation of the hydroxyl group via the use of orthoesters . Despite the reduced nucleophilicity of carbamate nitrogen, this reaction system provides several types of pyrrolidines and piperidines in very good yields .Molecular Structure Analysis
The InChI code for 3-(2-Fluorophenyl)pyrrolidine is 1S/C10H12FN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2 . The key for this InChI code is LFPKQKJXQFPLOD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-(2-Fluorophenyl)pyrrolidine is a liquid at room temperature . It has a molecular weight of 165.21 . The compound is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Pyrrolidine derivatives have been synthesized and evaluated for their anticancer potential against various cancer cell lines. For example, nickel (II), palladium (II), and copper (II) complexes of pyrrolidine thiosemicarbazone hybrids have shown in vitro anticancer activity .
Anticonvulsant and Antinociceptive Activities
Some pyrrolidine derivatives have been evaluated for their anticonvulsant and antinociceptive activities in vivo using animal models . This suggests potential applications in the development of treatments for convulsive disorders and pain management.
Drug Discovery
The pyrrolidine scaffold is versatile in drug discovery, with derivatives showing selectivity for various biological targets. For instance, cis-3,4-diphenylpyrrolidine derivatives have been identified as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases .
Inhibitors of Bacterial Growth
Pyrrolidine-2,3-dione-based derivatives have been designed as novel inhibitors against bacterial isolates such as P. aeruginosa . This indicates a potential application in developing antibacterial agents.
Safety and Hazards
The safety information for 3-(2-Fluorophenyl)pyrrolidine includes several hazard statements: H302, H315, H318, H319 . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P310, P330, P332+P313, P337+P313, P362, P501 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Zukünftige Richtungen
Pyrrolidine compounds, such as 3-(2-Fluorophenyl)pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
Wirkmechanismus
Target of Action
Pyrrolidine derivatives are known to interact with various biological targets, contributing to their diverse pharmacological activities .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions of 3-(2-Fluorophenyl)pyrrolidine with its targets remain to be elucidated.
Biochemical Pathways
Pyrrolidine derivatives have been found to influence a wide range of biochemical pathways, leading to various downstream effects .
Pharmacokinetics
The pyrrolidine ring is known to contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization, which can impact the bioavailability of the compound .
Result of Action
Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Action Environment
It is known that the biological activity of pyrrolidine derivatives can be influenced by steric factors and the spatial orientation of substituents .
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPKQKJXQFPLOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600975 | |
| Record name | 3-(2-Fluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)pyrrolidine | |
CAS RN |
885277-79-2 | |
| Record name | 3-(2-Fluorophenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Fluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-fluorophenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1319675.png)





![3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1319694.png)



